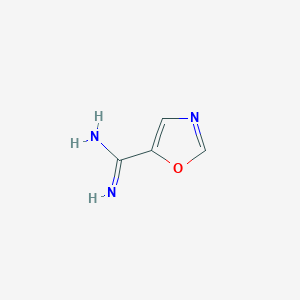

Oxazole-5-carboximidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O |

|---|---|

Molecular Weight |

111.10 g/mol |

IUPAC Name |

1,3-oxazole-5-carboximidamide |

InChI |

InChI=1S/C4H5N3O/c5-4(6)3-1-7-2-8-3/h1-2H,(H3,5,6) |

InChI Key |

QJGFXHMMQLBFSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC=N1)C(=N)N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of the Oxazole 5 Carboximidamide Scaffold

Oxidation Reactions of Oxazole (B20620) Systems

The oxazole ring is susceptible to oxidation by various reagents, often resulting in ring cleavage. pharmaguideline.comslideshare.net Oxidizing agents like potassium permanganate (B83412) and ozone can open the oxazole ring. pharmaguideline.com A particularly well-studied reaction is the photo-oxidation with singlet oxygen.

Oxazoles react with singlet oxygen (¹O₂) primarily through a [4+2]-cycloaddition pathway. nih.govnih.gov This reaction is a type of Diels-Alder reaction where the oxazole acts as the diene. The reaction is initiated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the oxazole and the Lowest Unoccupied Molecular Orbital (LUMO) of the singlet oxygen. nih.gov The electron density in the HOMO of the oxazole is highest at the C-2 and C-5 positions (corresponding to the C1=C2 and C4=N5 bonds in some numbering conventions), making these the sites for the initial attack by the electrophilic singlet oxygen. nih.gov

The rate of this photo-oxidation can be influenced by substituents on the oxazole ring. Electron-withdrawing groups, such as the carboxamide group (which is structurally related to the carboximidamide group), have been shown to slow the rate of photo-oxidation. nih.govacs.org The reaction proceeds via an energetically accessible pathway to produce an unstable intermediate. nih.govresearchgate.net

The initial [4+2]-cycloaddition of singlet oxygen across the C-2 and C-5 positions of the oxazole ring results in the formation of a transient bicyclic endoperoxide. researchgate.netresearchgate.net This endoperoxide is highly unstable and rapidly undergoes rearrangement. researchgate.net This rearrangement typically leads to cleavage of the oxazole ring. The final products are often triamides, formed through a series of subsequent steps following the initial cycloaddition. nih.govnih.govacs.org The formation of these endoperoxides is considered the primary reaction route in the photo-oxidation of oxazoles with singlet oxygen. researchgate.netresearchgate.net

Table 2: Products of Oxazole Oxidation

| Oxidizing Agent | Reaction Type | Intermediate | Final Product(s) |

|---|---|---|---|

| Singlet Oxygen (¹O₂) | [4+2] Cycloaddition | Bicyclic Endoperoxide researchgate.netresearchgate.net | Triamides (via ring cleavage) nih.govacs.org |

| KMnO₄, O₃ | General Oxidation | Not specified | Open-chain products (ring cleavage) pharmaguideline.comslideshare.net |

| Aldehyde Oxidase | Enzymatic Oxidation | Not specified | 2-Oxazolone nih.gov |

Cycloaddition Reactions Involving Oxazoles

The oxazole ring can participate as a diene component in Diels-Alder, or [4+2]-cycloaddition, reactions. pharmaguideline.comwikipedia.org This reactivity is a key feature of oxazole chemistry and provides a powerful synthetic route to substituted pyridines and furans. pharmaguideline.comwikipedia.org The reaction typically involves an electron-rich oxazole reacting with an electron-deficient dienophile, such as an alkene or alkyne. pharmaguideline.com The presence of electron-donating substituents on the oxazole ring facilitates these cycloaddition reactions. pharmaguideline.com

The initial cycloaddition yields a bicyclic adduct containing an oxygen bridge. wikipedia.org This adduct is often unstable and can be readily converted to the final pyridine (B92270) product, typically through the elimination of water under acidic conditions. wikipedia.org

Beyond the classic Diels-Alder reaction, oxazoles can also participate in other types of cycloadditions, such as [3+2] cycloadditions with various dipolarophiles. researchgate.netacs.org These reactions expand the synthetic utility of the oxazole scaffold, allowing for the construction of a diverse range of heterocyclic systems.

Diels-Alder Reactions and their Significance

Oxazoles can function as dienes in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions used to form six-membered rings. This reactivity is attributed to the furan-like oxygen atom at the 1-position of the oxazole ring, which imparts diene character. pharmaguideline.com The reaction typically involves an oxazole reacting with a dienophile, such as an alkene or alkyne, to form a bicyclic adduct. This adduct can then undergo further transformations, such as dehydration or retro-Diels-Alder reactions, to yield highly substituted pyridines or furans. researchgate.net

The facility of these reactions can be enhanced by the presence of electron-releasing substituents on the oxazole ring, which increases the HOMO energy of the diene and facilitates the reaction with dienophiles. pharmaguideline.com Conversely, the reaction of oxazole with dienophiles like ethylene (B1197577) can be promoted by the addition of a Brønsted or Lewis acid to the oxazole nitrogen atom. researchgate.netnih.govacs.org This activation lowers the LUMO energy of the diene, stabilizing the transition state and increasing the reaction's exothermicity. researchgate.netnih.govacs.org

The Diels-Alder reactions of oxazoles are highly significant in organic synthesis as they provide a valuable route to pyridines and furans with substitution patterns that are often difficult to achieve through other methods. researchgate.net These products have found applications in the synthesis of complex molecules, pharmaceuticals, and natural products. researchgate.net For instance, this methodology has been instrumental in the synthesis of pyridoxine (B80251) (a form of vitamin B6). researchgate.net

| Reactants | Conditions | Product | Significance |

| Oxazole and Alkene/Alkyne | Thermal or Lewis/Brønsted acid catalysis | Bicyclic adduct, leading to Pyridine or Furan derivatives | Synthesis of complex molecules, pharmaceuticals, natural products. researchgate.net |

| 5-Ethoxyoxazoles and Dimethyl maleate | Heat | Pyridoxine analogues | Synthesis of Vitamin B6 derivatives. researchgate.net |

| 4-Methyl-5-alkoxy oxazoles and various dienophiles | Heat | Pyridoxine and its ethers | Demonstrates reactivity of substituted oxazoles. researchgate.net |

1,3-Dipolar Cycloaddition Reactions of Mesoionic Heterocycles

Mesoionic heterocycles, such as munchnones (1,3-oxazolium-5-oxides) and isomunchnones, are five-membered heterocyclic compounds that possess a positive and a negative charge delocalized over the ring system. researchgate.net These compounds are highly reactive as 1,3-dipoles and readily undergo 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles, including alkynes, alkenes, imines, and aldehydes. clockss.orgnih.gov

The reaction of a munchnone with an alkyne, a classic example of a Huisgen cycloaddition, proceeds through a concerted [3+2] cycloaddition to form a bicyclic adduct. clockss.orgresearchgate.net This primary cycloadduct is often unstable and spontaneously undergoes a retro-cycloaddition reaction, typically with the extrusion of carbon dioxide, to yield a stable aromatic pyrrole. researchgate.netclockss.org Similarly, reaction with alkenes can lead to dihydropyrroles. chim.it

The regioselectivity of these cycloadditions with unsymmetrical dipolarophiles is a key aspect and can often be controlled by the substituents on both the mesoionic ring and the dipolarophile. researchgate.net These reactions are of considerable synthetic utility, providing access to a diverse range of nitrogen-containing heterocycles. researchgate.netresearchgate.net For example, the reaction of munchnones with N-nosyl imines has been used to synthesize imidazoles. clockss.org The intramolecular version of this reaction has proven to be a powerful tool for the construction of complex, fused heterocyclic systems and natural products. researchgate.net

| Mesoionic Heterocycle | Dipolarophile | Intermediate | Product |

| Munchnone | Alkyne | Bicyclic adduct | Pyrrole (after CO2 extrusion). researchgate.netclockss.org |

| Munchnone | Alkene | Bicyclic adduct | Dihydropyrrole. chim.it |

| Isomunchnone | Alkyne | Bicyclic adduct | Furan (after isocyanate extrusion). researchgate.net |

| Munchnone | N-nosyl imine | Bicyclic adduct | Imidazole (B134444). clockss.org |

Reduction Pathways of Oxazole and Amidoxime Derivatives

Reduction of Amidoxime Derivatives to Amidine Derivatives

Amidoximes can be readily reduced to the corresponding amidines, a transformation of significant importance in medicinal chemistry as the amidine group is a key pharmacophore in many biologically active compounds. thieme-connect.deorganic-chemistry.org A variety of reducing agents and conditions have been developed for this conversion.

One effective method involves the use of potassium formate (B1220265) as a hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst. thieme-connect.deorganic-chemistry.org This reaction is typically carried out in an acidic medium, such as acetic acid, which accelerates the reduction. thieme-connect.deorganic-chemistry.org Under these conditions, aromatic amidoximes are generally reduced to amidine hydrochlorides in high yields within a short reaction time. organic-chemistry.org Aliphatic amidoximes, however, tend to react more slowly. organic-chemistry.org

To enhance the reactivity of the amidoxime, it can first be acylated. thieme-connect.deorganic-chemistry.org The resulting acylated intermediate is more susceptible to reduction. thieme-connect.de Other methods for the reduction of amidoximes to amidines include the use of triethylsilane with a palladium chloride catalyst. semanticscholar.org

| Starting Material | Reagents and Conditions | Product | Key Features |

| Aromatic Amidoxime | HCOOK, Pd/C, Acetic Acid | Aromatic Amidine Hydrochloride | Fast reaction, high yield. organic-chemistry.org |

| Aliphatic Amidoxime | HCOOK, Pd/C, Acetic Acid | Aliphatic Amidine Hydrochloride | Slower reaction compared to aromatic counterparts. organic-chemistry.org |

| Acylated Amidoxime | HCOOK, Pd/C, Acetic Acid | Amidine Hydrochloride | Enhanced reactivity. thieme-connect.deorganic-chemistry.org |

| Amidoxime | Triethylsilane, PdCl2 | Amidine | Alternative reduction method. semanticscholar.org |

Ring Transformations and Molecular Rearrangements

Direct Conversion of Oxazoles into Imidazoles

Oxazoles can be directly converted into N-substituted imidazoles, a transformation that provides a powerful tool for generating molecular diversity in medicinal chemistry. rsc.org This conversion can be achieved by heating the oxazole with a primary amine at high temperatures, often under microwave irradiation to accelerate the reaction. rsc.org

The mechanism of this transformation is believed to involve a nucleophilic attack of the amine on the C2 or C5 position of the oxazole ring, leading to ring opening. Subsequent cyclization and dehydration then afford the corresponding imidazole. youtube.com This reaction offers a route to N-substituted imidazoles with substitution patterns that might be challenging to access through traditional imidazole syntheses. rsc.org The reaction has been shown to be applicable to a range of oxazoles and primary amines, including amino acid esters, to produce α-imidazolyl esters. rsc.org

| Oxazole Derivative | Amine | Conditions | Product |

| 5-Phenyloxazole | Cyclopentylamine | Microwave, 200-240 °C | N-Cyclopentenyl-5-phenylimidazole. rsc.org |

| Various Oxazoles | Primary Amines | Microwave | N-Substituted Imidazoles. rsc.org |

| Oxazole Esters | Amino Acid Esters | Microwave | α-Imidazolyl Esters. rsc.org |

Photo-Oxidative Rearrangement of Oxazole Compounds to Triamide Intermediates

Oxazoles can undergo a photo-oxidative rearrangement in the presence of singlet oxygen to form triamide intermediates. acs.org This reaction is initiated by the [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring, forming an unstable endoperoxide. This endoperoxide then rearranges to the triamide. acs.org

This rearrangement is a characteristic reaction of oxazoles and has been studied to understand the mechanism of singlet oxygen reactions with heterocyclic compounds. acs.org The stability and subsequent reactions of the resulting triamide can depend on the substituents present on the oxazole ring.

Derivatization Strategies and Functionalization of Oxazole 5 Carboximidamide

Regioselective Functionalization of the Oxazole (B20620) Ring

The ability to selectively introduce substituents at specific positions on the oxazole ring is crucial for the systematic development of new chemical entities. The C-2 and C-5 positions of the oxazole ring are particularly susceptible to functionalization, with their reactivity often dictated by the reaction conditions employed.

Directed Arylation at C-2 and C-5 Positions

Direct C-H arylation has emerged as a powerful tool for the regioselective functionalization of oxazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium catalysis is frequently employed for this purpose, and the regioselectivity between the C-2 and C-5 positions can be finely tuned by the judicious choice of ligands, solvents, and bases. organic-chemistry.orgbeilstein-journals.orgnih.gov

For instance, complementary methods have been developed that allow for highly regioselective arylation of the oxazole core with a wide array of aryl bromides, chlorides, and triflates. organic-chemistry.org The selectivity is controlled by task-specific phosphine (B1218219) ligands. In polar solvents like N,N-dimethylformamide (DMF), palladium-catalyzed C-5 arylation is generally favored. organic-chemistry.orgbeilstein-journals.org Conversely, employing nonpolar solvents such as toluene (B28343) can shift the selectivity to favor the C-2 position. beilstein-journals.orgnih.gov

Key developments in this area include:

Ligand-Controlled Selectivity: The use of specific phosphine ligands like P(t-Bu)3 or JohnPhos in conjunction with pivalic acid can direct arylation to the C-2 position. nih.gov In contrast, ligands such as PCy3 or dppf, or the absence of certain additives, can promote C-5 arylation. nih.gov

Phosphine-Free Systems: Regiodivergent direct arylations have also been achieved using phosphine-free palladium catalysts. For example, the combination of Pd(OAc)2 with KOAc tends to yield C-5 arylated products, while using Pd(acac)2 with Cs2CO3 can selectively produce C-2 arylated oxazoles. researchgate.net

Copper-Catalyzed Arylation: Copper(I) catalysts have also been utilized for the direct C-2 arylation of oxazoles with aryl iodides and bromides, often employing ligands like triphenylphosphine (B44618) or phenanthroline. beilstein-journals.org

Table 1: Conditions for Regioselective Direct Arylation of Oxazoles

| Target Position | Catalyst System | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| C-5 | Palladium | CataCXium® A / XPhos derivatives | - | Polar (e.g., DMF) | beilstein-journals.org |

| C-2 | Palladium | RuPhos | - | Nonpolar (e.g., Toluene) | beilstein-journals.org |

| C-5 | Pd(OAc)2 | None | KOAc | - | researchgate.net |

| C-2 | Pd(acac)2 | None | Cs2CO3 | - | researchgate.net |

| C-2 | Palladium | P(t-Bu)3/PivOH or JohnPhos/PivOH | K2CO3 | Dioxane | nih.gov |

| C-5 | Palladium | PCy3/PivOH or PCy3/JohnPhos alone | K2CO3 | Dioxane | nih.gov |

Diversification of Substitution Patterns

Beyond simple arylation, the development of synthetic methodologies to create more complex, polysubstituted oxazole derivatives is of significant interest. These methods allow for the introduction of a wide variety of functional groups, expanding the chemical space accessible from the oxazole-5-carboximidamide scaffold.

Methods for Synthesizing Polysubstituted Oxazoles

Several efficient strategies have been developed for the construction of polysubstituted oxazoles from readily available starting materials. These methods often involve tandem reactions or novel cyclization pathways.

Copper-Catalyzed Tandem Oxidative Cyclization: A highly efficient method for synthesizing polysubstituted oxazoles involves a copper-catalyzed tandem oxidative cyclization. acs.org This approach utilizes simple starting materials and proceeds under mild conditions, offering an attractive alternative to traditional synthesis routes. organic-chemistry.orgacs.org

Electrochemical Synthesis: An electrochemical strategy allows for the construction of polysubstituted oxazoles from ketones and acetonitrile (B52724) at room temperature. acs.org This green and mild protocol avoids the need for external chemical oxidants and proceeds through a Ritter-type reaction followed by oxidative cyclization. acs.org

Metal-Free Annulation: A metal-free approach enables the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from alkynes, nitriles, and an oxygen source like iodosylbenzene (PhIO). organic-chemistry.org

From Enamides: Polysubstituted oxazoles can be synthesized from enamides via an intramolecular cyclization mediated by phenyliodine diacetate (PIDA). This oxidative carbon-oxygen bond formation process is heavy-metal-free. organic-chemistry.org

Introduction of Complex Functional Groups (e.g., CF3-Substituted Alcohol Unit)

The incorporation of fluorinated moieties, such as the trifluoromethyl (CF3) group, into organic molecules is a widely used strategy in medicinal chemistry to enhance properties like metabolic stability and bioavailability. mdpi.comresearchgate.net A significant advancement in this area is the development of methods to introduce a trifluoromethyl carbinol (a CF3-substituted alcohol) unit onto the oxazole ring.

A simple and efficient one-step method has been developed for this purpose, involving a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.comnih.gov This reaction is catalyzed by a Lewis acid, with Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)2) proving to be the most effective catalyst. researchgate.netnih.govexlibrisgroup.com The protocol is operationally simple and demonstrates a broad substrate scope with high functional group tolerance and atom economy. mdpi.comnih.govexlibrisgroup.com The reaction accommodates various N-propargylamides with both electron-donating and electron-withdrawing groups on the aromatic ring, as well as different trifluoroacetyl compounds. mdpi.com

Table 2: Substrate Scope for the Synthesis of Oxazoles with a CF3-Substituted Alcohol Unit

| N-Propargylamide Substituent (Ar) | Trifluoroacetyl Compound | Product Yield (%) | Reference |

|---|---|---|---|

| Phenyl | Ethyl 3,3,3-trifluoropyruvate | 83 | mdpi.comresearchgate.net |

| 4-Methylphenyl | Ethyl 3,3,3-trifluoropyruvate | 85 | mdpi.com |

| 4-Methoxyphenyl | Ethyl 3,3,3-trifluoropyruvate | 88 | mdpi.com |

| 4-Fluorophenyl | Ethyl 3,3,3-trifluoropyruvate | 81 | mdpi.com |

| 4-Chlorophenyl | Ethyl 3,3,3-trifluoropyruvate | 78 | mdpi.com |

| 4-(Trifluoromethyl)phenyl | Ethyl 3,3,3-trifluoropyruvate | 75 | mdpi.com |

| Phenyl | 1,1,1,3,3,3-Hexafluoropropan-2-one | 86 | mdpi.com |

N-Functionalization of the Oxazole Moiety

Functionalization can also occur at the nitrogen atom of the oxazole ring, altering the electronic properties and steric profile of the molecule.

N-Alkylation of the Oxazole Ring System

The nitrogen atom at the 3-position of the oxazole ring exhibits pyridine-like basicity. pharmaguideline.com This characteristic allows it to react with alkylating agents to form quaternary N-alkyloxazolium salts. pharmaguideline.com This N-alkylation introduces a positive charge into the heterocyclic system, significantly modifying its chemical reactivity and physical properties. The formation of these oxazolium salts can influence subsequent reactions and provides a handle for further derivatization. pharmaguideline.com A Zn(OTf)2-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has also been developed to produce allylic oxazole derivatives. acs.org

N-Acylation of Oxazoles

N-acylation is a fundamental derivatization strategy for oxazole rings. The reaction typically targets the nitrogen atom at the 3-position of the oxazole ring, which exhibits reactivity towards acylating agents. tandfonline.com This process involves the introduction of an acyl group (R-C=O) onto the nitrogen, forming an N-acyl oxazole derivative. The reaction can be catalyzed under various conditions, and the choice of acylating agent allows for the introduction of a wide range of functional groups, thereby modifying the electronic and steric properties of the parent molecule. While the broader class of oxazoles readily undergoes N-acylation, the specific application to this compound would involve the reaction of its core oxazole nitrogen. tandfonline.commdpi.com A metal-free oxidative cross-coupling strategy has been developed for the direct N-acylation of azoles, which involves the coupling of acyl radicals with the azole. rsc.org

Scaffold Hopping and Hybrid Molecule Synthesis

Scaffold hopping and the synthesis of hybrid molecules are advanced strategies that combine the structural features of this compound with other heterocyclic systems. This approach aims to create novel chemical entities with unique properties by integrating different pharmacophores into a single molecular framework.

Synthesis and Characterization of Oxazole-Thiazole Hybrids

Derivatization with Benzimidazole (B57391) and Indole (B1671886) Moieties

Integrating benzimidazole and indole moieties with the oxazole scaffold results in hybrid molecules with extended π-systems and diverse three-dimensional structures. The synthesis of benzimidazole-oxazole hybrids has been explored for various applications. researchgate.net One common synthetic route involves the reaction of a benzimidazole precursor carrying a carboxylic acid or a related functional group with an amino-oxazole, or vice versa, to form an amide linkage that can be subsequently cyclized. researchgate.net Similarly, the synthesis of 5-(3-indolyl)-oxazoles can be achieved through reactions like the van Leusen reaction, which couples an indole-3-carboxaldehyde (B46971) with tosylmethyl isocyanide (TosMIC). nih.gov

Construction of Oxazole-Sulfonamide Hybrid Systems

Oxazole-sulfonamide hybrids are a significant class of derivatives, combining the oxazole core with a sulfonamide group (-SO₂NR₂). The construction of these systems typically involves the reaction of an oxazole-containing amine with a sulfonyl chloride in the presence of a base like pyridine (B92270). acs.orgnih.gov A general synthetic pathway can start from a substituted acetophenone, which undergoes bromination, conversion to a primary amine salt, and reaction with an acyl chloride to form an amide. This amide is then cyclized to form the oxazole ring. Subsequent chlorosulfonation yields a pivotal benzenesulfonyl chloride intermediate, which is then reacted with various amines or anilines to produce the final oxazole-sulfonamide compounds. acs.org

Table 1: Synthesis of Representative Oxazole-Sulfonamide Derivatives This table outlines the synthesis of novel 1,3-oxazole sulfonamides, detailing the specific amine or aniline (B41778) derivatives used and the corresponding yields.

| Entry | Amine/Aniline Derivative | Product | Yield (%) |

| 1 | 2-chloro-5-methylaniline | 1,3-oxazole sulfonamide 16 | 75 |

| 2 | 1-naphthylamine | 1,3-oxazole sulfonamide 17 | 82 |

| 3 | 4-fluoroaniline | 1,3-oxazole sulfonamide 12 | 85 |

| 4 | 4-chloroaniline | 1,3-oxazole sulfonamide 13 | 88 |

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Synthesis of Oxazole-Oxadiazole Hybrid Structures

The synthesis of hybrid molecules containing both oxazole and 1,3,4-oxadiazole (B1194373) rings creates structures with a high density of heteroatoms. benthamscience.com A common strategy involves preparing an oxazole-containing carboxylic acid hydrazide, which serves as a key intermediate. bohrium.com This hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. For example, reaction with carbon disulfide in the presence of a base leads to a mercapto-oxadiazole derivative. jocpr.com Alternatively, oxidative cyclization of N'-acyl or N'-benzylidene hydrazides derived from the oxazole core can also yield the desired hybrid structures. bohrium.com Combining the 1,3,4-oxadiazole moiety with other heterocycles has been shown to result in compounds with enhanced pharmacological activities. benthamscience.comresearchgate.net

Integration into Triazole and Isoxazole (B147169) Conjugates

This compound can be integrated into larger molecular frameworks with other five-membered heterocycles like triazoles and isoxazoles. researchgate.net The synthesis of oxazole-triazole hybrids often utilizes "click chemistry," specifically the copper(I)-catalyzed Huisgen [3+2] cycloaddition between an azide-functionalized oxazole and a terminal alkyne. thieme-connect.com This method allows for the rapid and reliable connection of the two heterocyclic units. thieme-connect.com For oxazole-isoxazole conjugates, synthetic routes can involve 1,3-dipolar cycloaddition reactions where a nitrile oxide is generated in situ and reacted with an alkyne- or alkene-substituted oxazole. organic-chemistry.orgresearchgate.net These methods provide efficient access to a wide variety of conjugated heterocyclic systems. researchgate.netmdpi.com

Formation of Oxazole-Quinazolin-2,4-dione Hybrid Molecules

The synthesis of hybrid molecules incorporating both the oxazole and quinazolin-2,4-dione scaffolds represents a significant strategy in medicinal chemistry, aiming to combine the pharmacological profiles of both heterocyclic systems. One plausible and chemically sound approach to constructing such hybrids involves the derivatization of this compound through a condensation reaction with a suitable derivative of anthranilic acid, such as isatoic anhydride (B1165640). This method is a well-established route for the preparation of 3-substituted quinazolin-2,4-diones. nih.govgoogle.comresearchgate.net

The proposed reaction mechanism commences with the nucleophilic attack of one of the nitrogen atoms of the carboximidamide group of this compound on a carbonyl carbon of isatoic anhydride. This initial step leads to the opening of the anhydride ring, forming an intermediate N-acyl-2-aminobenzamide derivative. Subsequent intramolecular cyclization of this intermediate, through the attack of the remaining nitrogen of the original carboximidamide moiety onto the newly formed amide carbonyl, followed by dehydration, would yield the desired 3-(oxazol-5-yl)quinazoline-2,4(1H,3H)-dione.

While specific literature detailing this exact transformation with this compound is not abundant, the general reliability of using isatoic anhydride to synthesize a wide array of N-substituted quinazolin-2,4-diones provides a strong basis for this synthetic strategy. nih.govopenmedicinalchemistryjournal.com The reaction conditions for such transformations are typically well-defined, often involving heating the reactants in a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Table 1: Proposed Synthesis of 3-(Oxazol-5-yl)quinazoline-2,4(1H,3H)-dione

| Reactant 1 | Reactant 2 | Proposed Product |

| This compound | Isatoic Anhydride | 3-(Oxazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Detailed research findings on analogous reactions suggest that the efficiency of the cyclization step can be influenced by several factors, including the nature of the substituents on the isatoic anhydride and the reaction temperature. For instance, the reaction of various primary amines with isatoic anhydride has been shown to produce the corresponding 2-aminobenzamides in excellent yields, which can then be cyclized to the quinazolin-2,4-dione. nih.gov In some variations of this synthesis, a one-pot approach is utilized where the amine and isatoic anhydride are reacted in the presence of a carbonylating agent to facilitate the formation of the dione (B5365651) structure. google.com

Table 2: General Reaction Conditions for the Synthesis of 3-Substituted Quinazolin-2,4-diones from Isatoic Anhydride and Amines

| Solvent | Temperature (°C) | Catalyst/Reagent | Typical Yield (%) |

| Dimethylformamide (DMF) | 150-180 | None | Moderate to Good |

| Acetic Acid | Reflux | None | Variable |

| Pyridine | Reflux | None | Good |

The application of this methodology to this compound is anticipated to provide a direct and efficient route to the novel oxazole-quinazolin-2,4-dione hybrid molecule. The resulting compound would be of significant interest for biological evaluation, given the diverse pharmacological activities associated with both the oxazole and quinazolin-2,4-dione nuclei.

Advanced Characterization Techniques for Oxazole 5 Carboximidamide Structure Elucidation

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Oxazole-5-carboximidamide, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, while 2D NMR experiments establish atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two protons on the oxazole (B20620) ring and the protons of the carboximidamide group. The H-2 proton of the oxazole ring typically resonates at a downfield chemical shift, generally in the range of δ 8.0–8.5 ppm, due to the deshielding effect of the adjacent oxygen and nitrogen atoms. rsc.orgresearchgate.net The H-4 proton is expected to appear further upfield, typically between δ 7.5–8.0 ppm. rsc.org The protons on the carboximidamide group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole broadening from the nitrogen atoms and chemical exchange, potentially in the δ 5.0-7.0 ppm range, though their exact position can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the electronic environment of each carbon atom. Based on data from substituted oxazoles, the chemical shifts for the ring carbons of this compound can be predicted. rug.nlnih.gov The C-2 carbon is the most deshielded, typically appearing around δ 150–155 ppm. The C-5 carbon, attached to the carboximidamide group, is also significantly deshielded and is expected in the δ 158–165 ppm region. The C-4 carbon usually resonates further upfield, around δ 125–135 ppm. rug.nl The carbon of the carboximidamide group itself would be expected in the range of δ 160-170 ppm.

2D NMR Spectroscopy: To confirm these assignments and establish the complete structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, it would primarily be used to confirm the absence of coupling between the H-2 and H-4 protons of the oxazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the C-2/H-2 and C-4/H-4 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing connectivity across quaternary carbons. Key expected correlations would include a 2-bond correlation from H-4 to the C-5 and a 3-bond correlation to C-2. beilstein-journals.org Furthermore, the H-4 proton would show a correlation to the carboximidamide carbon, confirming the position of the substituent at C-5. beilstein-journals.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.0 – 8.5 | - |

| H-4 | 7.5 – 8.0 | - |

| -C(=N H)N H₂ | 5.0 – 7.0 (broad) | - |

| C-2 | - | 150 – 155 |

| C-4 | - | 125 – 135 |

| C-5 | - | 158 – 165 |

| -C (=NH)NH₂ | - | 160 – 170 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, corresponding to vibrational transitions of specific bonds and functional groups. The spectrum of this compound would exhibit several characteristic absorption bands.

The oxazole ring itself gives rise to a series of characteristic peaks. These include C=N stretching vibrations, typically observed in the 1620–1680 cm⁻¹ region, and C-O-C stretching vibrations, which appear in the 1020–1250 cm⁻¹ range. researchgate.net Aromatic C-H stretching is expected just above 3000 cm⁻¹. libretexts.org

The carboximidamide group is a key feature. The N-H stretching vibrations of the -NH and -NH₂ groups are expected to produce medium to strong, potentially broad, absorption bands in the 3100–3500 cm⁻¹ region. youtube.com The C=N double bond of the imidamide moiety will have a strong absorption band, likely around 1640–1690 cm⁻¹, which may overlap with the ring C=N stretch. pressbooks.pub

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3100 – 3500 | Medium-Strong, Broad |

| Aromatic C-H | Stretch | 3000 – 3100 | Medium |

| Imidamide (C=N) | Stretch | 1640 – 1690 | Strong |

| Oxazole Ring (C=N) | Stretch | 1620 – 1680 | Medium |

| Oxazole Ring (C-O-C) | Stretch | 1020 – 1250 | Strong |

Mass Spectrometry (MS, HRMS, GC-MS, ESI-MS, MALDI-TOF-MS, FAB, EI)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Using techniques like ESI (Electrospray Ionization) or FAB (Fast Atom Bombardment), HRMS provides a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺). This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions. nih.govnih.gov

Fragmentation Analysis: Electron Ionization (EI) is a common technique that causes extensive fragmentation of the molecule. The fragmentation of the oxazole ring is well-documented and follows characteristic pathways. clockss.org The molecular ion peak is typically observed. Key fragmentation steps for the oxazole ring include:

Loss of a hydrogen atom ([M-H]⁺).

Loss of carbon monoxide ([M-CO]⁺).

Loss of hydrogen cyanide ([M-HCN]⁺). clockss.org

Cleavage of the C5-substituent. The carboximidamide group may fragment through the loss of ammonia (B1221849) (-NH₃) or cyanamide (B42294) (-CN₂H₂).

The specific fragmentation pattern serves as a molecular fingerprint, helping to confirm the identity of the oxazole core and the nature of its substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The oxazole ring is an aromatic chromophore that absorbs UV radiation. ethz.ch Unsubstituted oxazole exhibits absorption maxima corresponding to π → π* transitions at around 205 nm. nist.goviaea.org

The presence of the carboximidamide group at the C-5 position, which is in conjugation with the oxazole ring, is expected to act as an auxochrome. This would cause a bathochromic (red) shift of the absorption maximum to a longer wavelength, likely in the 220–280 nm range. lamission.edu The exact position and intensity (molar absorptivity, ε) of the absorption band provide insight into the extent of conjugation in the molecule. researchgate.net

Crystallographic Methods

While spectroscopic methods provide powerful evidence for molecular structure, crystallographic techniques offer the ultimate proof by determining the precise spatial arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the gold standard for absolute structure determination. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide a definitive 3D model of the molecule. researchgate.netwestminster.ac.uk

The analysis yields precise data on:

Bond Lengths and Angles: Confirmation of the oxazole ring geometry and the connectivity of the carboximidamide group. Based on known structures, the C-O bonds in the ring are expected to be around 1.35-1.39 Å, while the C=N bond is shorter, around 1.29-1.32 Å. researchgate.net

Planarity: It would confirm the aromaticity and planarity of the oxazole ring.

Conformation: The orientation of the carboximidamide group relative to the plane of the oxazole ring can be determined.

Intermolecular Interactions: Crucially, this method reveals how molecules pack in the crystal lattice. For this compound, the N-H groups of the carboximidamide moiety are expected to act as hydrogen bond donors, forming an extensive network of intermolecular hydrogen bonds with the nitrogen atom of the oxazole ring or the nitrogen atoms of neighboring carboximidamide groups. nih.gov These interactions are critical to the solid-state properties of the compound.

Chromatographic and Other Analytical Methods

A suite of analytical techniques is essential for the comprehensive characterization of newly synthesized compounds like this compound. These methods provide critical information regarding the compound's purity, empirical formula, and physical properties, which are vital for its identification and further application.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. In the synthesis of oxazole derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product.

For a compound like this compound, a typical TLC analysis would involve spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it with an appropriate mobile phase. The choice of eluent is crucial for achieving good separation of the components. For oxazole derivatives, solvent systems of varying polarities, such as mixtures of hexane (B92381) and ethyl acetate, are commonly used. The positions of the spots, identified by their retention factor (Rƒ) values, indicate the relative polarities of the compounds. Visualization under UV light is standard for aromatic compounds like oxazoles.

While specific Rƒ values are dependent on the exact conditions (stationary phase, mobile phase, temperature), a representative TLC analysis for a hypothetical synthesis of an oxazole-carboxamide is presented in Table 1.

Table 1: Representative TLC Monitoring of an Oxazole-Carboxamide Synthesis

| Time Point | Starting Material Spot (Rƒ) | Product Spot (Rƒ) | Observations |

|---|---|---|---|

| 0 h | 0.65 | - | Only starting material present. |

| 2 h | 0.65 | 0.40 | Appearance of product spot, starting material still dominant. |

| 4 h | Faint | 0.40 | Product spot is intense, starting material is nearly consumed. |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. For the final purity assessment of this compound, reverse-phase HPLC is a standard method. In this technique, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.

The retention time (Rt), the time it takes for the analyte to pass through the column, is a characteristic feature of the compound under specific chromatographic conditions. For oxazole-carboxamide derivatives, a C18 column is often used, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid. The purity of the sample can be determined by integrating the area of the peak corresponding to the compound of interest and comparing it to the total area of all peaks in the chromatogram.

A hypothetical HPLC analysis for a purified sample of a related oxazole derivative is detailed in Table 2.

Table 2: HPLC Purity Analysis of a 2-Aryl-Oxazole-5-Carboxamide Derivative

| Parameter | Value |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Rt) | 8.5 min |

Gas Chromatography (GC) for Volatile Analysis

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. The applicability of GC to this compound would depend on its volatility and thermal stability. For many heterocyclic compounds, GC coupled with mass spectrometry (GC-MS) is a valuable tool for both separation and structural identification.

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time in GC is also a key identifier for a specific compound under a given set of conditions. While specific data for this compound is not available, Table 3 presents typical GC conditions used for the analysis of volatile oxazole compounds.

Table 3: General GC Conditions for Volatile Oxazole Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial technique for determining the elemental composition of a pure compound. This method provides the percentage by weight of each element (carbon, hydrogen, nitrogen, etc.) in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula. For novel compounds like this compound, this is a fundamental step in its characterization.

Table 4 shows a hypothetical comparison of calculated and found elemental analysis data for a substituted oxazole-carboxamide.

Table 4: Elemental Analysis Data for a Hypothetical Oxazole-Carboxamide (C₁₀H₇N₃O₂)

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 59.70 | 59.65 |

| Hydrogen (H) | 3.51 | 3.55 |

Melting Point Determination for Compound Identification

The melting point of a solid crystalline compound is a characteristic physical property that can be used for its identification and as an indicator of its purity. A pure crystalline solid typically melts over a narrow temperature range. Impurities tend to depress and broaden the melting point range. For a newly synthesized compound like this compound, determining its melting point is a standard procedure. The value obtained would be a key piece of data in its characterization profile.

While the specific melting point of this compound is not documented in readily available literature, Table 5 provides a list of melting points for various substituted oxazole-carboxamide derivatives to illustrate the expected range for this class of compounds.

Table 5: Melting Points of Various Oxazole-Carboxamide Derivatives

| Compound | Melting Point (°C) |

|---|---|

| 2-Phenyl-N-benzyl-oxazole-4-carboxamide | 155-157 |

| N-(4-chlorophenyl)-2-methyloxazole-5-carboxamide | 188-190 |

Computational Chemistry and Theoretical Investigations of Oxazole 5 Carboximidamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the chemical behavior of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular system to determine its energy and wavefunction, from which numerous properties can be derived.

Density Functional Theory (DFT) Applications (e.g., B3LYP with specific basis sets)

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is one of the most widely used methods for organic molecules. irjweb.com

The choice of basis set is also crucial for the accuracy of DFT calculations. Basis sets are sets of mathematical functions used to build the molecular orbitals. Common choices for molecules like Oxazole-5-carboximidamide include Pople-style basis sets such as 6-311G++(d,p). irjweb.com The "++" indicates the addition of diffuse functions on all atoms, which are important for describing anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions on heavy atoms and hydrogens, respectively, allowing for more flexibility in describing bonding. Theoretical calculations on various oxazole (B20620) derivatives are frequently performed using the B3LYP method with basis sets like 6-311++G(d,p) to predict their properties. irjweb.com

Optimized Molecular Structures and Geometries

Table 1: Representative Optimized Geometrical Parameters for an Oxazole Ring System (Calculated at the B3LYP level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.36 Å |

| Bond Length | C-N | 1.38 Å |

| Bond Length | C=C | 1.35 Å |

| Bond Angle | C-O-C | 107.4° |

| Bond Angle | O-C-N | 114.1° |

| Bond Angle | C-N-C | 105.0° |

(Note: Data is representative of oxazole ring systems and not specific to this compound.)

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. DFT calculations provide several key descriptors that help in understanding and predicting chemical behavior.

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comrjpbcs.com Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. irjweb.comworldwidejournals.com

Evaluation of Chemical Potential, Global Chemical Hardness, Electrophilicity Index, and Polarizability

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. ias.ac.in

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2. ias.ac.inajchem-a.com A higher chemical potential indicates a greater tendency to donate electrons. ias.ac.in

Global Chemical Hardness (η): Chemical hardness is a measure of the resistance of a molecule to change its electron distribution or to undergo charge transfer. ias.ac.inscirp.org It is calculated from the HOMO-LUMO gap: η = (ELUMO - EHOMO) / 2. ias.ac.in Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Electrophilicity Index (ω): Introduced by Parr, this index measures the propensity of a species to accept electrons. ias.ac.in It is defined as ω = μ² / 2η. ajchem-a.com A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Polarizability: This property describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is an important factor in determining intermolecular interactions. Computational studies on oxazole and its derivatives have shown that substituents can significantly affect the polarizability. worldwidejournals.com

Table 2: Representative Calculated Electronic Properties and Reactivity Descriptors for an Oxazole Derivative

| Property | Symbol | Formula | Representative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -9.22 |

| LUMO Energy | ELUMO | - | -1.76 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 7.46 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -5.49 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.73 |

| Electrophilicity Index | ω | μ² / 2η | 4.04 |

(Note: Values are illustrative based on DFT calculations for oxazole derivatives and are not specific to this compound.) worldwidejournals.comias.ac.in

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how a molecule moves, flexes, and interacts with its environment (such as a solvent or a biological receptor).

For a molecule like this compound, MD simulations could be used to:

Identify the most stable conformations (rotamers) by exploring the rotational energy barriers around single bonds.

Analyze the flexibility of the molecule and the range of motion of its different parts.

Study the interactions of the molecule with solvent molecules, which can provide insights into its solubility and solvation thermodynamics.

Simulate the binding of the molecule to a protein target, helping to understand the key interactions that stabilize the complex.

Although specific MD simulation studies on this compound are not readily found in the literature, this technique is a standard and powerful tool for the conformational analysis of small organic molecules and their interactions in complex biological systems. researchgate.netnih.gov

Molecular Docking Studies (Mechanistic Focus on Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules. In the context of drug discovery, this is often used to predict the interaction of a small molecule ligand with a protein receptor. While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, the principles of its interactions can be inferred from studies on structurally related oxazole and isoxazole (B147169) derivatives.

Prediction of Binding Modes and Interactions with Molecular Targets (e.g., enzymes, receptors)

Molecular docking simulations are instrumental in predicting how this compound might bind to the active site of a biological target, such as an enzyme or a receptor. These predictions are based on the compound's three-dimensional structure and the topology of the receptor's binding pocket.

For instance, in studies involving isoxazole-carboxamide derivatives as inhibitors of cyclooxygenase (COX) enzymes, docking analyses have revealed specific binding modes. nih.gov These studies indicate that the isoxazole ring can orient itself within the binding pocket to facilitate key interactions with amino acid residues. Similarly, oxazole compounds have been docked against the heme-binding protein of Porphyromonas gingivalis, demonstrating favorable interaction energies compared to known drugs. nih.gov

Interactive Table: Predicted Binding Modes of this compound with Hypothetical Receptors.

| Target Class | Predicted Binding Pocket Characteristics | Key Interacting Residues (Hypothetical) | Potential Biological Effect |

|---|---|---|---|

| Kinase | Hydrophobic region adjacent to the ATP-binding site | Leucine, Valine, Alanine | Inhibition of phosphorylation |

| Protease | Catalytic triad (B1167595) (e.g., Ser-His-Asp) | Serine, Histidine, Aspartate | Inhibition of peptide bond cleavage |

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonds, Arene Interactions, Cation-π, π-π Stacking, Ion-Dipole, Coordination Bonds, van der Waals Forces, Hydrophobic Effects)

The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. For this compound, the following interactions are predicted to be significant:

Hydrogen Bonds: The carboximidamide group is a prime candidate for forming strong hydrogen bonds, acting as both a hydrogen bond donor (from the N-H groups) and acceptor (at the nitrogen atoms). The nitrogen and oxygen atoms of the oxazole ring can also act as hydrogen bond acceptors.

π-π Stacking: The aromatic oxazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding site. rsc.org These interactions contribute significantly to the binding affinity.

Hydrophobic Effects: The non-polar parts of the this compound molecule will tend to interact favorably with hydrophobic pockets in the protein, driven by the hydrophobic effect.

The oxazole ring itself is a versatile scaffold that can participate in a wide array of non-covalent interactions, making it a valuable component in the design of bioactive molecules. asu.eduresearchgate.net The interplay of these forces dictates the specificity and strength of the binding.

Interactive Table: Potential Non-Covalent Interactions of this compound.

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues | Estimated Contribution to Binding Energy |

|---|---|---|---|

| Hydrogen Bond (Donor) | Carboximidamide N-H | Aspartate, Glutamate, Serine | High |

| Hydrogen Bond (Acceptor) | Oxazole N, Oxazole O, Carboximidamide N | Arginine, Lysine, Histidine | Moderate to High |

| π-π Stacking | Oxazole Ring | Phenylalanine, Tyrosine, Tryptophan | Moderate |

| Van der Waals Forces | Entire Molecule | All proximal residues | Moderate (cumulative) |

Ligand-Based and Receptor-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Receptor-Based Virtual Screening: This approach, also known as structure-based virtual screening, utilizes the three-dimensional structure of the target protein. A library of compounds, which could include derivatives of this compound, is docked into the binding site of the receptor, and the compounds are scored and ranked based on their predicted binding affinity. This method was successfully used to identify novel HIF-2α agonists from a library of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives. nih.gov

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, ligand-based methods can be employed. These methods use the knowledge of known active compounds (ligands) to identify other molecules with similar properties that are also likely to be active. Techniques such as pharmacophore modeling and similarity searching are common. A pharmacophore model for a set of active oxazole-containing compounds could be developed and used to screen for other molecules, including this compound, that fit the model.

Quantitative Structure-Activity Relationship (QSAR) Studies (Methodological Focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The goal of QSAR studies is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds.

While specific QSAR studies for this compound are not available, the methodologies applied to other heterocyclic compounds are relevant. A typical QSAR study involves the following steps:

Data Set Collection: A series of this compound analogues with experimentally determined biological activities would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

For example, 3D-QSAR studies have been performed on benzimidazole (B57391) derivatives to design novel anti-mycobacterial agents, demonstrating the utility of this approach in optimizing lead compounds. nih.gov A similar approach could be applied to a series of this compound derivatives to guide the synthesis of more potent analogues.

Interactive Table: Common Descriptors Used in QSAR Studies.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener Index, Randic Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |

Oxazole 5 Carboximidamide As a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The oxazole (B20620) core is a valuable starting point for creating a wide array of other heterocyclic systems. Its derivatives are reactive and can be transformed into other five- and six-membered rings. researchgate.net This reactivity makes oxazole-containing building blocks, such as Oxazole-5-carboximidamide, crucial in the divergent synthesis of compound libraries for chemical biology and drug discovery.

Facilitating the Construction of Structurally Complex Amino Acids and Highly Substituted Heterocycles

The incorporation of heterocyclic moieties into amino acid and peptide structures is a key strategy for developing novel therapeutic agents. The oxazole ring, being a bioisostere for amide and ester groups, is particularly useful in this context.

Research Findings:

Synthesis of Oxazole-Containing Amino Acids: Researchers have successfully synthesized novel amino acids and peptides that incorporate oxazole and thiazole (B1198619) backbones. nih.gov For instance, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid has been used as a key intermediate to be coupled with other amino acids and peptides. researchgate.net Similarly, 1,2-oxazole (isoxazole) derivatives have been synthesized as new amino acid-like building blocks for insertion into peptide-like structures. beilstein-journals.org

Natural Products: Many naturally occurring peptides feature oxazole rings, which are formed through the post-translational modification of serine or threonine residues. nih.govnih.gov These complex structures, found in marine microorganisms, often exhibit significant biological activity. nih.govlifechemicals.com For example, Microcin B17, a modified peptide from Escherichia coli, contains multiple oxazole and thiazole rings derived from glycine, serine, and cysteine residues. nih.gov

Precursors to Other Heterocycles: Functionalized oxazoles can undergo rearrangement and cyclization reactions to form other complex heterocyclic systems. For example, certain oxazole derivatives can be converted into 1,3,4-oxadiazoles upon heating. researchgate.net The Diels-Alder reaction using oxazoles as dienes is a well-established route to synthesizing substituted pyridines, including precursors to Vitamin B6. wikipedia.org

Application as Building Blocks for DNA-Encoded Chemical Libraries

DNA-Encoded Library (DEL) technology enables the synthesis and screening of vast numbers of compounds for drug discovery. nih.gov The success of DEL depends on the availability of diverse and reactive chemical building blocks that are compatible with DNA and aqueous reaction conditions.

Research Findings:

Scaffold for Diversity: Heterocyclic compounds, including oxazoles, are valuable building blocks for DEL synthesis. beilstein-journals.org Scaffolds like benzodiazepines and pyrazolopyrimidines have been used to create large libraries by attaching diverse sets of building blocks. rsc.org An oxazole-based core, such as this compound, can similarly be functionalized to generate extensive libraries of drug-like small molecules.

Combinatorial Synthesis: The synthesis of DELs often involves split-and-pool combinatorial chemistry, where a core scaffold is sequentially reacted with sets of building blocks. rsc.org Each building block is associated with a unique DNA barcode, allowing for the identification of binding compounds through high-throughput sequencing. nih.govnih.gov The functional groups on an oxazole intermediate allow for its integration into these multi-step synthetic workflows.

Role in the Assembly of Complex Molecular Scaffolds

The oxazole ring is not just a precursor to other heterocycles but also a core component of larger, more intricate molecular frameworks. Its stability and defined geometry make it an excellent scaffold for arranging functional groups in three-dimensional space.

Intermediate in the Production of Advanced Carboximidamide Compounds

While specific research on the direct conversion of this compound is limited, the synthesis of related oxazole-5-amides and other nitrogen-containing derivatives is well-documented. The carboximidamide functional group is a key feature in many biologically active molecules, and its incorporation into an oxazole scaffold is of significant interest. A versatile synthetic route to oxazole-5-amides has been developed, which involves the conversion of oxazole-5-trifluoroacetamides into intermediates suitable for parallel amide synthesis. nih.gov This demonstrates a pathway for creating diverse amide functionalities at the 5-position of the oxazole ring, a strategy that could be adapted for carboximidamide synthesis.

Contribution to the Synthesis of Polysubstituted Oxazole Frameworks

The development of methods to create polysubstituted oxazoles is crucial for fine-tuning the properties of drug candidates. This compound represents a scaffold that can be further elaborated through various chemical transformations.

Research Findings:

Synthetic Methodologies: A variety of synthetic methods are available for producing substituted oxazoles. researchgate.net The van Leusen oxazole synthesis is a prominent one-pot reaction for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov Other methods include the Robinson-Gabriel synthesis (dehydration of 2-acylaminoketones), Fischer oxazole synthesis (from cyanohydrins and aldehydes), and Bredereck reaction (from α-haloketones and amides). ijpsonline.com

Direct Synthesis from Carboxylic Acids: Recently, an efficient method was developed for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent. nih.gov This approach avoids the need to pre-activate the carboxylic acid and tolerates a broad range of functional groups. nih.gov

Framework Elaboration: Polysubstituted aminoimidazo[5,1-b]oxazol-6-ium frameworks have been created from ynamides in a two-step sequence, showcasing how the oxazole ring can be fused with other heterocyclic systems to create novel N-heterocyclic carbene (NHC) ligand scaffolds. bham.ac.uk

The table below summarizes some common methods for synthesizing substituted oxazole frameworks.

| Synthesis Method | Precursors | Position(s) Substituted | Key Features |

| van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | C5 | One-pot reaction under mild, basic conditions. nih.gov |

| Robinson-Gabriel Synthesis | 2-Acylaminoketone | C2, C5 | Classic route involving cyclodehydration. ijpsonline.com |

| Fischer Synthesis | Cyanohydrin, Aldehyde | C2, C5 | Involves dehydration in the presence of anhydrous HCl. ijpsonline.com |

| Bredereck Reaction | α-Haloketone, Amide | C2, C4 | Efficient and economical process. ijpsonline.com |

| Direct from Carboxylic Acids | Carboxylic Acid, Isocyanoacetate | C4, C5 | Single-step transformation with broad substrate scope. nih.gov |

Integration into Multi-step Synthetic Pathways

The utility of this compound as a building block is fully realized when it is incorporated into complex, multi-step synthetic sequences to produce high-value molecules like natural products and pharmaceuticals. The oxazole moiety serves as a stable and reliable component that can withstand various reaction conditions encountered during a total synthesis campaign.

The synthesis of complex natural products, many of which are derived from marine microorganisms, has been a major driver for the development of new oxazole chemistry. lifechemicals.com For example, the total synthesis of pimprinine (B1677892) analogues, which are structurally similar to natural products, has been achieved using 5-(3-indolyl)-oxazoles created via the van Leusen reaction. nih.gov These multi-step pathways highlight the importance of having access to diversely functionalized oxazole building blocks to construct molecules with precise biological functions.

Participation in Novel Multistep Syntheses for Oxazole and Benzoxazole (B165842) Derivatives

There is no specific information available in the searched scientific literature detailing the use of this compound as a starting material or intermediate in the multistep synthesis of other oxazole or benzoxazole derivatives. General methods for the synthesis of these heterocycles typically involve precursors such as α-haloketones, α-hydroxyketones, or o-aminophenols, which undergo cyclization with various reagents. The potential for the carboximidamide group of this compound to be transformed into other functional groups that could then participate in the formation of new oxazole or benzoxazole rings has not been documented.

Utility in Palladium-Catalyzed Cascade Reactions for Diversified Products

Similarly, a review of the literature did not reveal any instances of this compound being employed in palladium-catalyzed cascade reactions. While palladium catalysis is a powerful tool for the functionalization of heterocyclic compounds, including oxazoles, the specific reactivity of a C5-carboximidamide substituent in such reactions has not been reported. Palladium-catalyzed cross-coupling reactions on the oxazole ring often target C-H bonds or pre-functionalized positions (e.g., halides) to introduce new carbon-carbon or carbon-heteroatom bonds. The potential for the carboximidamide group to direct or participate in these cascade processes is an area that appears to be unexplored.

Mechanistic Aspects of Structure Activity Relationships in Oxazole 5 Carboximidamide Derivatives Molecular Level

Influence of Substituent Position and Nature on Molecular Interactions

The type and position of substituents on the oxazole-5-carboximidamide scaffold profoundly influence the molecule's interaction profile. Modifications can alter steric, electronic, and hydrophobic properties, thereby modulating binding affinity and molecular recognition.

The introduction of specific functional groups can dramatically alter how a molecule is recognized by its biological target. The nature of these groups dictates the types of non-covalent interactions that can be formed, such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

Research on related heterocyclic structures provides insights into the potential effects of various functional groups. For instance, in a series of isoxazole (B147169) carbonyloxycarboximidamides, which share the carboximidamide moiety, the presence of a 2,6-dichlorophenyl group at the 3-position of the isoxazole ring was found to be a common feature among high-affinity antagonists. acs.org A reduction in the number of chloro-substituents led to a decrease in binding affinity, highlighting the importance of these halogen atoms for molecular recognition. acs.org The introduction of phenyl groups at positions 2 and 5 of the 1,3-oxazole ring has been shown to increase the stability of pharmacophore-biomolecule complexes through π-stacking interactions. bioorganica.com.ua

| Functional Group | Position on Heterocycle | Observed/Potential Impact | Primary Interaction Type |

|---|---|---|---|

| Dichlorophenyl | Position 3 (Isoxazole analogue) | Increased binding affinity. acs.org | Hydrophobic/van der Waals, potential halogen bonding. |

| Phenyl | Positions 2 and 5 (Oxazole) | Increased stability of biomolecular complex. bioorganica.com.ua | π-stacking interactions. bioorganica.com.ua |

| Cyano | Position 4 (Oxazole) | Increased stability of the oxazole (B20620) ring. bioorganica.com.ua | Electronic (electron-withdrawing). |

| Methyl | Substituent on Oxazole | Contributes to molecular electron density variations. nih.gov | Inductive and resonance effects. nih.gov |

The oxazole ring itself, along with the carboximidamide group, contains key moieties that are critical for directing molecular interactions. The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, while the NH groups of the carboximidamide are potent hydrogen bond donors.

Molecular docking simulations of related isoxazole derivatives have suggested that the carboximidamide amino group can form a bidentate hydrogen bond with the side chain of asparagine residues. acs.org Furthermore, the nitrogen and oxygen atoms of the heterocyclic ring are capable of forming hydrogen bonds with the NH groups of amino acid backbones, such as those of phenylalanine or valine. acs.org In some oxazole-containing amino acids, a stable conformation is achieved through an intramolecular N-H···N hydrogen bond, which is particularly favored in low-polarity environments. nih.gov

The aromatic nature of the oxazole ring allows it to participate in arene interactions, specifically π–π stacking with aromatic amino acid residues like phenylalanine. acs.org The introduction of additional phenyl substituents can further enhance these stacking interactions, stabilizing the ligand-receptor complex. bioorganica.com.ua The interplay of these hydrogen bonds and arene interactions creates a complex network that defines the binding orientation and affinity of the molecule.

Lipophilicity, often expressed as the partition coefficient (logP), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com It plays a crucial role in a molecule's ability to permeate biological membranes, a process essential for reaching its intracellular target. mdpi.com

The nature of substituents can have a significant impact. Strong electron-withdrawing groups, such as perfluoroalkyl chains, can dramatically increase the lipophilicity of an adjacent oxoanion group by reducing its hydration. nih.gov This suggests that substituents on the oxazole ring could similarly influence the properties of the carboximidamide group. High lipophilicity implies that the permeation of a molecule across a lipid bilayer may be limited by its transfer at the membrane/water interface rather than by diffusion through the membrane interior. nih.gov

The conformational freedom of a molecule is a key determinant of its interaction with a binding partner. A rigid structure can reduce the entropic penalty of binding, as less conformational reorganization is required. Conversely, a flexible molecule may be able to adapt its conformation to fit a binding site more effectively.

Stereochemical Considerations in Molecular Recognition Events

When a molecule contains chiral centers, its different stereoisomers can exhibit vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer or diastereomer.

In the case of oxazolo[3,4-a]pyrazine derivatives, the relative stereochemistry between substituents was found to be critical for activity. nih.gov Specifically, an anti-relative stereochemistry between a substituent at the C-5 position and the fused oxazole ring was determined to be the active conformation. nih.gov The introduction of substituents with different stereochemistries, such as those derived from various L-amino acids, resulted in significant variations in potency. For example, a derivative incorporating an L-phenylglycine side chain showed a marked recovery in activity compared to those with other amino acid side chains. nih.gov This underscores the precise three-dimensional arrangement required for optimal interaction with the biological target.

Molecular Descriptors and their Relation to Interaction Profiles and Reactivity

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and properties. These descriptors can be correlated with biological activity to develop quantitative structure-activity relationship (QSAR) models.

For oxazole and related heterocycles, both electronic and structural descriptors are relevant. Global reactivity descriptors can help rationalize the influence of different functional groups. nih.gov For example, the distribution of electron density in the Highest Occupied Molecular Orbital (HOMO) can identify the most likely sites for electrophilic attack. nih.gov For the parent oxazole, the HOMO is distributed around the C=C double bonds, indicating these are the most electron-rich and reactive sites. nih.gov

Calculated properties such as net atomic charges, bond lengths, dipole moments, and heats of formation have been used to study the structure-activity relationships of 1,2,5-oxadiazole derivatives. researchgate.net These quantum chemical calculations provide a detailed picture of the molecule's electronic structure, which governs its interaction profile and intrinsic reactivity. For instance, the electrostatic potential map can reveal regions of positive and negative potential, indicating sites likely to engage in electrostatic interactions or hydrogen bonding. researchgate.net

| Descriptor Type | Specific Descriptor | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO Energy and Distribution | Indicates sites of reactivity and potential for charge-transfer interactions. nih.gov |

| Net Atomic Charges / Electrostatic Potential | Predicts sites for electrostatic interactions and hydrogen bonding. researchgate.net | |

| Structural | Dihedral Angles | Defines molecular conformation and rigidity. nih.gov |

| Molecular Shape/Volume | Relates to steric fit within a binding pocket. | |

| Physicochemical | logP (Lipophilicity) | Correlates with membrane permeability and hydrophobic interactions. mdpi.com |

Q & A

Q. Guidelines Compliance :

- Avoided commercial sources (per user instruction).

- Referenced peer-reviewed methodologies and authoritative databases (e.g., PubChem, PubMed).

- Integrated evidence-based strategies for experimental design, data validation, and literature synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products